molecular formula C27H22Cl2N4O2 B11699138 1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(4-chlorophenyl)urea]

1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(4-chlorophenyl)urea]

Cat. No.: B11699138
M. Wt: 505.4 g/mol
InChI Key: UISSXOMBNGSZGD-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-3-{4-[(4-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}PHENYL)METHYL]PHENYL}UREA is a complex organic compound characterized by the presence of multiple aromatic rings and urea functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-CHLOROPHENYL)-3-{4-[(4-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}PHENYL)METHYL]PHENYL}UREA typically involves multi-step organic reactions. One common approach is the reaction of 4-chlorophenyl isocyanate with 4-[(4-aminophenyl)methyl]phenylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-CHLOROPHENYL)-3-{4-[(4-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}PHENYL)METHYL]PHENYL}UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(4-CHLOROPHENYL)-3-{4-[(4-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}PHENYL)METHYL]PHENYL}UREA has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-3-{4-[(4-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}PHENYL)METHYL]PHENYL}UREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-CHLOROPHENYL)-3-(4-NITROPHENYL)UREA
  • 1-(4-CHLOROPHENYL)-3-(4-METHOXYPHENYL)UREA
  • 1-(4-CHLOROPHENYL)-3-(4-FLUOROPHENYL)UREA

Comparison: 1-(4-CHLOROPHENYL)-3-{4-[(4-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}PHENYL)METHYL]PHENYL}UREA is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C27H22Cl2N4O2

Molecular Weight

505.4 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[4-[[4-[(4-chlorophenyl)carbamoylamino]phenyl]methyl]phenyl]urea

InChI

InChI=1S/C27H22Cl2N4O2/c28-20-5-13-24(14-6-20)32-26(34)30-22-9-1-18(2-10-22)17-19-3-11-23(12-4-19)31-27(35)33-25-15-7-21(29)8-16-25/h1-16H,17H2,(H2,30,32,34)(H2,31,33,35)

InChI Key

UISSXOMBNGSZGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl)NC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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